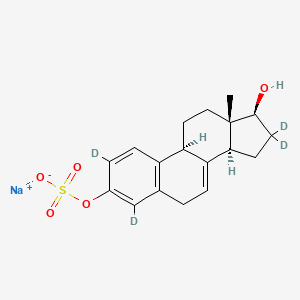

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate

Beschreibung

Eigenschaften

Molekularformel |

C18H21NaO5S |

|---|---|

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

sodium;[(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1/i3D,7D2,10D; |

InChI-Schlüssel |

CZFNZYFVJFYZML-NRRXTGDUSA-M |

Isomerische SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

Kanonische SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Deuterated Core: 17β-Dihydroequilin-2,4,16,16-d4

Starting Material Selection

The synthesis begins with equilin (estra-1,3,5(10),7-tetraen-3-ol-17-one), a major component of conjugated equine estrogens (CEEs). Selective deuteration is achieved via:

Catalytic Hydrogen/Deuterium Exchange

- Conditions :

- Outcome :

Stepwise Reduction and Deuteration

- Step 1 : Equilin is reduced to 17β-dihydroequilin using sodium borodeuteride (NaBD₄) in methanol at 40–45°C, introducing deuterium at C16 and C16’.

- Step 2 : Aromatic deuteration at C2 and C4 is performed via microwave-assisted H/D exchange using D₂O and Pd/C under H₂ atmosphere.

Table 1: Deuterium Incorporation Efficiency

| Position | Method | Deuterium Purity | Reference |

|---|---|---|---|

| C2, C4 | Iridium-catalyzed H/D exchange | >90% | |

| C16, C16’ | NaBD₄ reduction | >98% |

Sulfation at the 3-Hydroxy Position

Sulfating Reagents and Conditions

Isolation of the Sulfate Ester

- The crude product is precipitated by adding ice-cold ethyl acetate, filtered, and washed with 1M HCl to remove pyridine residues.

Table 2: Sulfation Reaction Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| SO₃·Py Equivalents | 1.2 | 85% → 92% |

| Temperature | 25°C | Avoids over-sulfation |

| Solvent | Anhydrous pyridine | Prevents hydrolysis |

Conversion to Sodium Salt

Neutralization and Salt Formation

Purification

- Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH:NH₄OH (90:9:1).

- Crystallization : Recrystallization from methanol/water (1:1) yields >99.4% purity.

Table 3: Purity Analysis of Final Product

| Method | Purity (%) | Deuterium Enrichment | Reference |

|---|---|---|---|

| LC-MS (ESI-) | 99.4 | 98.5% at C2,4,16,16 | |

| ¹H-NMR (D₂O) | 99.1 | No residual protons |

Critical Challenges and Solutions

Deuterium Loss During Sulfation

Industrial and Regulatory Considerations

Good Manufacturing Practices (GMP)

Environmental Impact

- Waste Management : Deuterated byproducts are incinerated to prevent environmental release.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Halogene in Gegenwart eines Katalysators oder Nukleophile in polaren Lösungsmitteln.

Wichtige gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane liefern kann .

Wissenschaftliche Forschungsanwendungen

Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:

Pharmakokinetik: Wird verwendet, um die Absorption, Verteilung, den Stoffwechsel und die Ausscheidung von Arzneimitteln zu untersuchen.

Arzneimittelstoffwechsel: Hilft beim Verständnis der Stoffwechselwege und der Identifizierung von Metaboliten.

Isotopen-Tracing: Wird als Tracer in verschiedenen biochemischen und pharmakologischen Studien verwendet.

Stabile Isotopenmarkierung: Wird in der Massenspektrometrie zur Quantifizierung und Analyse komplexer biologischer Proben eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Deuteriumatome in der Verbindung können ihre Bindungsaffinität und metabolische Stabilität beeinflussen. Dies kann zu veränderten pharmakokinetischen Profilen führen, wie z. B. einer verlängerten Halbwertszeit oder einer verringerten Stoffwechselrate. Die Verbindung kann auch mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität und die nachgeschalteten Signalwege beeinflussen .

Ähnliche Verbindungen:

17beta-Dihydroequilin 3-Sulfat: Die nicht-deuterierte Form der Verbindung.

17alpha-Dihydroequilin 3-Sulfat: Ein Isomer mit einer anderen Konfiguration an der Position 17.

Equilinsulfat: Eine verwandte Verbindung mit einer anderen Struktur, aber ähnlicher biologischer Aktivität.

Einzigartigkeit: Natrium-17beta-Dihydroequilin-2,4,16,16-d4 3-Sulfat ist aufgrund seiner Deuteriummarkierung einzigartig, die in pharmakokinetischen und metabolischen Studien deutliche Vorteile bietet. Das Vorhandensein von Deuteriumatomen kann zu einer verbesserten Stabilität und veränderten Stoffwechselwegen führen, was es zu einem wertvollen Werkzeug für die Arzneimittelentwicklung und Forschung macht .

Wirkmechanismus

The mechanism of action of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles, such as increased half-life or reduced metabolic rate. The compound may also interact with specific enzymes or receptors, affecting their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is part of a broader family of equilin and estradiol derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Key Structural Features |

|---|---|---|---|---|---|

| Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate | 285979-81-9 | C₁₈H₁₅D₄O₅S·Na | 374.42 | 2, 4, 16, 16 | Equilin backbone with sulfate at C3; four deuteriums |

| 17β-Dihydroequilin 3-sulfate sodium salt | 16680-49-2 | C₁₈H₁₉O₅S·Na | 370.40 | None | Non-deuterated parent compound |

| Equilin 3-sulfate sodium salt | 16680-47-0 | C₁₈H₁₉O₅S·Na | 370.40 | None | Equilin backbone with sulfate at C3 |

| Sodium 17β-dihydroequilenin-4,16,16-d3 3-sulfate | 56086-66-9 | C₁₈H₁₆D₃O₅S·Na | 369.41 | 4, 16, 16 | Equilenin backbone (additional double bond) |

| Sodium 17β-estradiol-2,4,16,16-d4 3-sulfate | 352431-50-6 | C₁₈H₁₉D₄O₅S·Na | 378.45 | 2, 4, 16, 16 | Estradiol backbone (saturated steroid core) |

Functional and Metabolic Differences

- Deuterated vs. Non-Deuterated Analogs: The deuterated version (2,4,16,16-d4) exhibits identical chemical reactivity to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +4 Da shift. This property is critical for quantifying endogenous equilin sulfates in biological matrices.

- Equilin vs. Estradiol Derivatives : Equilin derivatives (e.g., 17β-dihydroequilin sulfate) contain a conjugated diene system in the steroid core (estra-1,3,5(10),7-tetraen-17-one), whereas estradiol derivatives (e.g., 17β-estradiol sulfate) have a fully saturated A-ring. This structural difference impacts receptor binding affinity and metabolic stability.

- Sulfate vs. Glucuronide Conjugates : Sulfated derivatives (e.g., Equilin 3-sulfate sodium salt) are primarily excreted via renal pathways, while glucuronidated forms (e.g., Equilin 3-O-β-D-glucuronide sodium salt, CAS 27610-12-4) undergo hepatic metabolism. The glucuronide moiety increases molecular weight significantly (e.g., 466.47 g/mol vs. 370.40 g/mol for sulfate).

Analytical Chemistry

- LC-MS/MS Quantification : Deuterated analogs like Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate are used as internal standards to improve the accuracy of sulfated steroid quantification in human plasma and urine.

- Stability : Stabilization with TRIS buffer (50% w/w) is common to prevent degradation during storage and handling.

Pharmacological Studies

- Nuclear Receptor Binding: Non-deuterated equilin sulfates exhibit moderate binding to estrogen receptors (ERα/β), while deuterated versions are used to trace receptor-ligand interactions without altering binding kinetics.

- Metabolic Pathways: Sulfotransferase enzymes (e.g., SULT1E1) catalyze the sulfation of equilin derivatives, a process studied using deuterated analogs to differentiate endogenous and exogenous metabolites.

Biologische Aktivität

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate (CAS Number: 352431-51-7) is a deuterated derivative of equilin, a naturally occurring steroid hormone. This compound has garnered interest due to its potential biological activities and applications in research and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for therapeutic use.

- Molecular Formula : C18H17D4NaO5S

- Molecular Weight : 376.44 g/mol

- Structure : The presence of four deuterium atoms in the structure enhances its stability and tracking in biological systems.

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate exhibits biological activities primarily through its interactions with estrogen receptors (ERs). These receptors are critical for mediating the effects of steroid hormones on various physiological processes. The compound's binding affinity to ERs allows it to influence gene expression related to cell proliferation and differentiation in hormone-sensitive tissues.

Estrogenic Activity

Research indicates that this compound retains estrogenic properties similar to those of equilin. It can modulate pathways involved in:

- Bone density maintenance

- Reproductive health

- Cellular growth regulation

In vitro studies have demonstrated that sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate can enhance the expression of genes associated with these functions, indicating a potential role in hormone replacement therapies and treatments for conditions like osteoporosis.

Pharmacokinetics

The incorporation of deuterium into the molecular structure alters the pharmacokinetic profile of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate. Studies suggest that deuterated compounds may exhibit:

- Improved metabolic stability

- Altered clearance rates

This characteristic is particularly useful in drug development as it allows researchers to track the compound's metabolism and distribution within biological systems more effectively.

Study on Estrogen Receptor Modulation

A significant study investigated the effects of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate on estrogen receptor modulation in T47-D breast cancer cells. The findings showed:

- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations around 20 µM.

- Mechanistic Insights : Fluorescence microscopy revealed that treated cells underwent morphological changes consistent with apoptosis.

Comparative Analysis with Non-Deuterated Equilin

Research comparing sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate with non-deuterated equilin showed:

| Compound | Binding Affinity (Kd) | Estrogenic Activity |

|---|---|---|

| Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate | Similar to equilin | Yes |

| Non-Deuterated Equilin | Standard Reference | Yes |

Both compounds demonstrated similar binding affinities to estrogen receptors but highlighted the advantages of using deuterated forms for specific research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.